molecular formula C5H2N4O3S B13073313 5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13073313
M. Wt: 198.16 g/mol
InChI Key: PUGAJWWTWRNJFR-UHFFFAOYSA-N
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Description

5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiadiazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.

Scientific Research Applications

5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both thiadiazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C5H2N4O3S

Molecular Weight

198.16 g/mol

IUPAC Name

5-(thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C5H2N4O3S/c10-5(11)3-7-4(12-8-3)2-1-6-9-13-2/h1H,(H,10,11)

InChI Key

PUGAJWWTWRNJFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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